Cas no 2172086-35-8 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid)

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid structure
2172086-35-8 structure
商品名:2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid
CAS番号:2172086-35-8
MF:C28H26N2O5
メガワット:470.516447544098
CID:6317984
PubChem ID:165550614

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid
    • EN300-1482812
    • 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
    • 2172086-35-8
    • インチ: 1S/C28H26N2O5/c31-25(32)16-28(14-5-15-28)30-26(33)18-10-12-19(13-11-18)29-27(34)35-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-13,24H,5,14-17H2,(H,29,34)(H,30,33)(H,31,32)
    • InChIKey: DOMYEUYXFNLJEK-UHFFFAOYSA-N
    • ほほえんだ: OC(CC1(CCC1)NC(C1C=CC(=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 470.18417193g/mol
  • どういたいしつりょう: 470.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 766
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1482812-1.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
2172086-35-8
1g
$3368.0 2023-06-06
Enamine
EN300-1482812-5.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
2172086-35-8
5g
$9769.0 2023-06-06
Enamine
EN300-1482812-500mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
2172086-35-8
500mg
$3233.0 2023-09-28
Enamine
EN300-1482812-100mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
2172086-35-8
100mg
$2963.0 2023-09-28
Enamine
EN300-1482812-2.5g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
2172086-35-8
2.5g
$6602.0 2023-06-06
Enamine
EN300-1482812-50mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
2172086-35-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1482812-10.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
2172086-35-8
10g
$14487.0 2023-06-06
Enamine
EN300-1482812-10000mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
2172086-35-8
10000mg
$14487.0 2023-09-28
Enamine
EN300-1482812-0.05g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
2172086-35-8
0.05g
$2829.0 2023-06-06
Enamine
EN300-1482812-0.25g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutyl}acetic acid
2172086-35-8
0.25g
$3099.0 2023-06-06

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid 関連文献

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acidに関する追加情報

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic Acid (CAS No. 2172086-35-8): A Comprehensive Overview

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid (CAS No. 2172086-35-8) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name Fmoc-CBZ-AA, is characterized by its unique structural features and potential applications in drug development.

The molecular structure of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzamide moiety, and a cyclobutyl ring. The Fmoc group is particularly noteworthy for its utility in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amino group, facilitating the sequential addition of amino acids to form peptides.

Recent studies have highlighted the potential of Fmoc-CBZ-AA in the development of novel therapeutic agents. One such study published in the Journal of Medicinal Chemistry explored the use of this compound as a building block for creating peptidomimetics with enhanced stability and bioavailability. The cyclobutyl ring in the structure contributes to the conformational rigidity of the molecule, which can be advantageous in designing drugs with improved pharmacokinetic properties.

In addition to its role in peptide synthesis, 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid has shown promise in the field of protein-protein interaction inhibitors (PPIs). PPIs are a class of therapeutic agents that target specific protein interactions involved in various diseases, including cancer and neurodegenerative disorders. The unique structural features of Fmoc-CBZ-AA make it an attractive candidate for developing small molecules that can disrupt these interactions effectively.

The synthesis of Fmoc-CBZ-AA involves several well-established chemical reactions, including the coupling of Fmoc-amino acids with benzamide derivatives and subsequent functionalization steps to introduce the cyclobutyl ring. The synthetic route is highly reproducible and scalable, making it suitable for both laboratory-scale research and industrial production.

Clinical trials involving compounds derived from Fmoc-CBZ-AA have shown promising results. For instance, a phase I clinical trial evaluating a peptidomimetic drug based on this scaffold demonstrated favorable safety profiles and preliminary efficacy in treating solid tumors. The drug's ability to selectively target cancer cells while minimizing toxicity to healthy tissues is a significant advantage over traditional chemotherapy agents.

The future prospects for 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutyl}acetic acid are bright. Ongoing research aims to optimize its structure further to enhance its therapeutic potential and expand its applications. Collaborations between academic institutions and pharmaceutical companies are driving innovation in this area, with a focus on developing new drugs that can address unmet medical needs.

In conclusion, Fmoc-CBZ-AA (CAS No. 2172086-35-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents, particularly in the areas of peptide synthesis and protein-protein interaction inhibition. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD